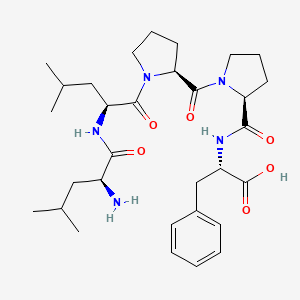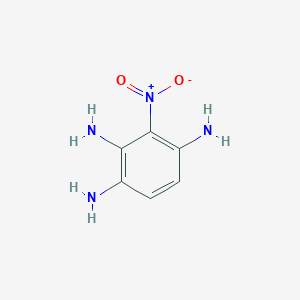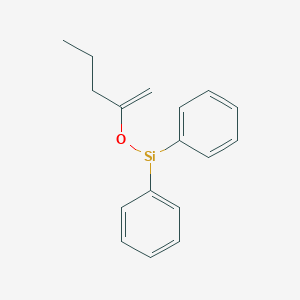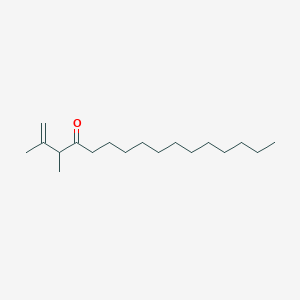
1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine is an organic compound with the molecular formula C12H16N2 It is a derivative of indene, characterized by the presence of two amine groups at the 4 and 7 positions, and three methyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine typically involves the following steps:
Starting Material: The synthesis begins with 1,1,3-Trimethyl-2,3-dihydro-1H-indene.
Nitration: The indene derivative undergoes nitration to introduce nitro groups at the 4 and 7 positions.
Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is crucial to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fully saturated amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,1,3-Trimethyl-2,3-dihydro-1H-indene: Lacks the amine groups, making it less reactive in certain chemical reactions.
1,1,3-Trimethyl-3-phenyl-2,3-dihydro-1H-indene:
1,1,4,5-Tetramethyl-2,3-dihydro-1H-indene: Has additional methyl groups, affecting its steric and electronic properties.
Uniqueness
1,1,3-Trimethyl-2,3-dihydro-1H-indene-4,7-diamine is unique due to the presence of both amine and methyl groups, providing a balance of reactivity and stability. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
917805-33-5 |
|---|---|
Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1,3,3-trimethyl-1,2-dihydroindene-4,7-diamine |
InChI |
InChI=1S/C12H18N2/c1-7-6-12(2,3)11-9(14)5-4-8(13)10(7)11/h4-5,7H,6,13-14H2,1-3H3 |
InChI Key |
VVAKZQDCOHFWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C=CC(=C12)N)N)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)

![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)

![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)




![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
